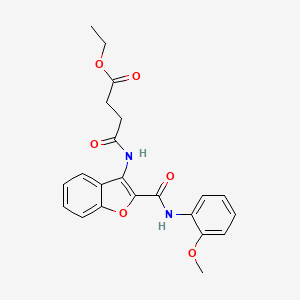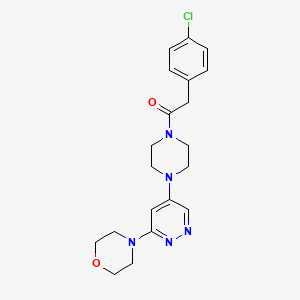![molecular formula C20H20N4S4 B2603300 3-[[4-[(2-Sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione CAS No. 86370-21-0](/img/structure/B2603300.png)
3-[[4-[(2-Sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is a hybrid compound consisting of isothiazole and piperazine moieties . It is used as a reactant in the synthetic preparation of atypical antipsychotic drugs .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The structures of these derivatives were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .Applications De Recherche Scientifique
Antiproliferative and Anti-HIV Activity
Researchers have synthesized a series of compounds related to the structure of interest, investigating their in vitro antiproliferative activity against various human tumor-derived cell lines. Notably, some compounds demonstrated significant effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. However, when screened for inhibitors against HIV-1 and HIV-2, no activity was observed (Al-Soud et al., 2010).
QSAR Analysis
A quantitative structure–activity relationship (QSAR) study was conducted on derivatives, including semiempirical molecular orbital theory and density functional theory. This research aimed to understand the relationships between the chemical structure of these compounds and their biological activity, although the study primarily focused on theoretical investigations (Al-Masoudi et al., 2011).
Antimicrobial Agents
Another study focused on designing and synthesizing amino acetylenic and thiocarbonate derivatives of 2-mercapto-1,3-benzothiazoles as potential antimicrobial agents. These compounds demonstrated promising antimicrobial activity against various pathogens, highlighting their potential as new therapeutic agents (Alsarahni et al., 2017).
Anti-Microbial Screening
A novel synthesis approach led to the creation of compounds that were evaluated for their anti-microbial activity. The study revealed that these newly synthesized compounds possessed significant pharmacological potential, with implications for developing new therapeutic agents (Jagtap et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S4/c25-19-23(15-5-1-3-7-17(15)27-19)13-21-9-11-22(12-10-21)14-24-16-6-2-4-8-18(16)28-20(24)26/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGWXBNPDNLAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3SC2=S)CN4C5=CC=CC=C5SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)

![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)

![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)


![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)


![N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2603237.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2603240.png)